5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine: is a heterocyclic compound that belongs to the oxazolopyridine family This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorophenyl group at the 2nd position of the oxazolo[5,4-B]pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with 4-fluorobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazolo[5,4-B]pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry: In the material science industry, derivatives of oxazolopyridine are used in the development of fluorescent dyes and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its anti-inflammatory activity could be attributed to the inhibition of specific enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)oxazolo[5,4-B]pyridine: Lacks the chlorine atom at the 5th position.
5-Chloro-2-phenyl-oxazolo[5,4-B]pyridine: Lacks the fluorine atom on the phenyl ring.
5-Chloro-2-(4-morpholinyl)oxazolo[5,4-B]pyridine: Contains a morpholine group instead of a fluorophenyl group.
Uniqueness: The presence of both chlorine and fluorophenyl groups in 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine imparts unique chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C12H6ClFN2O |
---|---|
Molekulargewicht |
248.64 g/mol |
IUPAC-Name |
5-chloro-2-(4-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-6-5-9-12(16-10)17-11(15-9)7-1-3-8(14)4-2-7/h1-6H |
InChI-Schlüssel |
QVFAZUBMUANZME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)N=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.